molecular formula C14H9Br2FN2 B6293160 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 2404734-49-0

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B6293160
CAS RN: 2404734-49-0
M. Wt: 384.04 g/mol
InChI Key: JJQUEZVGZNFPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (8-Br-2-4-Br-3-F-6-Me-IMP) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 8-Br-2-4-Br-3-F-6-Me-IMP has been found to possess a range of properties that make it an attractive choice for use in a variety of laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 8-Br-2-4-Br-3-F-6-Me-IMP in laboratory experiments offers several advantages. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. Additionally, 8-Br-2-4-Br-3-F-6-Me-IMP is non-toxic and does not have any significant side effects.
However, there are also some limitations to the use of 8-Br-2-4-Br-3-F-6-Me-IMP in laboratory experiments. It is not as selective as some other compounds, meaning that it may interact with other molecules in the reaction mixture. Additionally, it is not as sensitive as some other compounds, meaning that it may not be able to detect some subtle changes in the reaction mixture.

Future Directions

There are a number of potential future directions for research on 8-Br-2-4-Br-3-F-6-Me-IMP. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, research could be conducted to improve the synthesis of 8-Br-2-4-Br-3-F-6-Me-IMP, to increase its selectivity and sensitivity, and to develop new methods for its use in laboratory experiments. Finally, research could be conducted to explore the potential of 8-Br-2-4-Br-3-F-6-Me-IMP as an imaging agent for medical diagnostics.

Synthesis Methods

The synthesis of 8-Br-2-4-Br-3-F-6-Me-IMP has been reported by several authors. The most common method of synthesis involves the reaction of 4-bromo-3-fluorobenzaldehyde, bromine, and 6-methyl-2-imidazole in the presence of a base such as sodium hydroxide. This reaction yields 8-Br-2-4-Br-3-F-6-Me-IMP as the primary product. This method is relatively simple and can be easily scaled up for larger quantities of 8-Br-2-4-Br-3-F-6-Me-IMP production.

Scientific Research Applications

8-Br-2-4-Br-3-F-6-Me-IMP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions and as a reagent in organic reactions. It has also been used as a catalyst in the synthesis of polymers and as a ligand in the coordination chemistry of transition metals. 8-Br-2-4-Br-3-F-6-Me-IMP has also been used in the study of the structure and function of proteins, as well as in the investigation of the binding of drugs to their targets.

properties

IUPAC Name

8-bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2/c1-8-4-11(16)14-18-13(7-19(14)6-8)9-2-3-10(15)12(17)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQUEZVGZNFPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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